2-{6-[2-(Hydroxymethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile
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Overview
Description
2-{6-[2-(Hydroxymethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile is a chemical compound known for its unique structure and potential applications in various fields. This compound features a complex arrangement of functional groups, including a hydroxymethyl group, a hex-3-ene-1,5-diyn-1-yl chain, and a benzonitrile moiety. Its intricate structure makes it a subject of interest in organic chemistry and materials science.
Preparation Methods
The synthesis of 2-{6-[2-(Hydroxymethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the hex-3-ene-1,5-diyn-1-yl chain: This can be achieved through a series of coupling reactions, such as the Suzuki–Miyaura coupling, which involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst.
Introduction of the hydroxymethyl group: This step often involves the use of protecting groups to ensure selective functionalization. The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a suitable base.
Attachment of the benzonitrile moiety: The final step involves the coupling of the hex-3-ene-1,5-diyn-1-yl chain with a benzonitrile derivative, typically through a nucleophilic substitution reaction.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
2-{6-[2-(Hydroxymethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde, depending on the reagents and conditions used.
Reduction: The nitrile group can be reduced to form an amine, using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the desired functionalization.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like LiAlH4 for reduction, and electrophiles like nitric acid (HNO3) for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{6-[2-(Hydroxymethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Industry: It can be used in the development of new materials with specific properties, such as polymers, coatings, and electronic materials.
Mechanism of Action
The mechanism of action of 2-{6-[2-(Hydroxymethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interactions.
Comparison with Similar Compounds
2-{6-[2-(Hydroxymethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile can be compared with other similar compounds, such as:
2-{6-[2-(Hydroxymethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzaldehyde: This compound features an aldehyde group instead of a nitrile group, which can lead to different reactivity and applications.
2-{6-[2-(Hydroxymethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzoic acid:
2-{6-[2-(Hydroxymethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzylamine: The amine group in this compound can lead to different biological activity and reactivity compared to the nitrile group.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and physical properties that can be exploited for various applications.
Properties
CAS No. |
823227-28-7 |
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Molecular Formula |
C20H13NO |
Molecular Weight |
283.3 g/mol |
IUPAC Name |
2-[6-[2-(hydroxymethyl)phenyl]hex-3-en-1,5-diynyl]benzonitrile |
InChI |
InChI=1S/C20H13NO/c21-15-19-13-7-5-11-17(19)9-3-1-2-4-10-18-12-6-8-14-20(18)16-22/h1-2,5-8,11-14,22H,16H2 |
InChI Key |
MSQQXRVGAMHLNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C#CC=CC#CC2=CC=CC=C2C#N |
Origin of Product |
United States |
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